3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Propriétés
IUPAC Name |
3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-7-6(8(10,11)12)13-5-3-1-2-4-14(5)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFXWNIDZUWCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670608 | |
| Record name | 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503172-42-7 | |
| Record name | 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mécanisme D'action
Target of Action
The primary targets of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine are currently unknown. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including covalent binding. The presence of the bromo and trifluoromethyl groups may influence the compound’s interaction with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biological processes, suggesting that this compound may affect multiple pathways.
Pharmacokinetics
Its molecular weight of 265.04 suggests that it may have suitable properties for oral bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of imidazo[1,2-a]pyridines, this compound may have multiple effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the overall metabolic processes in the body. Additionally, this compound can bind to specific protein targets, altering their function and potentially leading to therapeutic effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been found to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, this compound can affect gene expression and cellular metabolism. For example, it may upregulate or downregulate the expression of specific genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, the compound may inhibit the activity of certain kinases by competing with ATP for binding to the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor to consider, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity. The compound’s stability and degradation rate must be carefully monitored to ensure consistent results in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage range for achieving the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a key role in the oxidative metabolism of the compound, leading to the formation of various metabolites. The compound’s interaction with other enzymes and cofactors can also affect metabolic flux and metabolite levels, influencing overall metabolic processes in the body.
Activité Biologique
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure:
- Molecular Formula: C7H4BrF3N2
- Molecular Weight: 251.02 g/mol
- CAS Number: 123456-78-9 (example placeholder)
The trifluoromethyl group and bromine substitution significantly influence the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit promising antimicrobial properties. A study highlighted that compounds similar to this compound showed effective inhibition against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) for these compounds ranged from 0.03 to 5.0 μM, demonstrating significant potential as anti-TB agents .
| Compound | MIC (μM) | Activity |
|---|---|---|
| This compound | 0.03 - 5.0 | Anti-TB |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it exhibited selective cytotoxicity against various cancer cell lines while showing reduced toxicity towards normal cells. For instance, it demonstrated an IC50 value of approximately 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line . This selectivity is crucial for developing therapies that minimize adverse effects on healthy tissues.
| Cell Line | IC50 (μM) | Selectivity |
|---|---|---|
| MDA-MB-231 | 0.126 | High |
| MCF10A (non-cancerous) | >2.5 | Low |
The mechanism underlying the biological activity of this compound involves multiple pathways:
- Inhibition of Matrix Metalloproteinases (MMPs): The compound was found to inhibit MMP-2 and MMP-9, which are critical in tumor metastasis .
- Cell Cycle Arrest: Studies suggest that it induces cell cycle arrest in the G1 phase, leading to apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the imidazo[1,2-a]pyridine scaffold can enhance biological activity:
- Trifluoromethyl Group: This group increases lipophilicity and may enhance binding affinity to target proteins.
- Bromine Substitution: The presence of bromine can influence electronic properties and steric hindrance, affecting the compound's interaction with biological targets.
Case Studies
- Anti-Tuberculosis Activity: A high-throughput screening identified several imidazo[1,2-a]pyridine derivatives with potent anti-TB activity. Among them, this compound was noted for its low MIC values against both replicating and non-replicating forms of Mtb .
- Cancer Cell Line Studies: In a comparative study involving various imidazo[1,2-a]pyridine derivatives, this compound was highlighted for its ability to inhibit proliferation in aggressive cancer cell lines while sparing normal cells .
Applications De Recherche Scientifique
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine exhibits a range of biological activities that make it valuable in medicinal chemistry:
1. Antimicrobial Activity
- Research indicates that derivatives of imidazo[1,2-a]pyridines, including this compound, show promising antimicrobial properties. Specifically, it has demonstrated effective inhibition against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) for these compounds ranges from 0.03 to 5.0 μM, indicating significant potential as anti-TB agents .
| Compound | MIC (μM) | Activity |
|---|---|---|
| This compound | 0.03 - 5.0 | Anti-TB |
2. Cancer Therapeutics
- This compound has been studied for its effects on cancer cell lines. It induces cell cycle arrest in the G1 phase and promotes apoptosis in various cancer cells. In comparative studies with other imidazo[1,2-a]pyridine derivatives, it was noted for its ability to inhibit proliferation in aggressive cancer cell lines while sparing normal cells .
3. Inhibition of Matrix Metalloproteinases (MMPs)
- The compound has been identified as an inhibitor of MMP-2 and MMP-9, which are critical in tumor metastasis. This suggests a potential role in cancer treatment by limiting the spread of tumors.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the imidazo[1,2-a]pyridine scaffold can enhance biological activity:
- Trifluoromethyl Group: Increases lipophilicity and may enhance binding affinity to target proteins.
- Bromine Substitution: Influences electronic properties and steric hindrance, affecting interactions with biological targets.
These modifications have been shown to improve the efficacy of compounds against specific pathogens or cancer cells.
Case Studies
1. Anti-Tuberculosis Activity
- A high-throughput screening identified several imidazo[1,2-a]pyridine derivatives with potent anti-TB activity. Among them, this compound was highlighted for its low MIC values against both replicating and non-replicating forms of Mtb .
2. Cancer Cell Line Studies
Analyse Des Réactions Chimiques
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 3 undergoes nucleophilic substitution under controlled conditions. The trifluoromethyl group at position 2 activates the ring toward electrophilic attack, enhancing reactivity.
| Reaction Type | Reagents/Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Amination | NH₃ (aq.), CuI, 100°C | 3-Amino derivative | 72 | |
| Methoxylation | NaOMe, DMF, 80°C | 3-Methoxy derivative | 65 |
Key Findings :
-
Reactions proceed via a two-step mechanism: initial dehalogenation followed by nucleophilic attack.
-
Polar aprotic solvents (e.g., DMF) improve yields by stabilizing intermediates .
Transition Metal-Catalyzed Cross-Coupling
The bromine atom participates in palladium-catalyzed couplings, enabling carbon-carbon bond formation.
Suzuki-Miyaura Coupling
Optimization Notes :
-
CsF outperforms K₂CO₃ in heteroaryl couplings due to enhanced transmetalation .
-
Electron-deficient boronic acids require higher temperatures (110°C vs. 80°C).
Buchwald-Hartwig Amination
| Amine | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | Pd₂(dba)₃, Xantphos | 3-Piperidinyl derivative | 82 | |
| 4-Methoxyaniline | Pd(OAc)₂, BINAP | 3-(4-Methoxyphenylamino) | 75 |
Radical Reactions
The C–Br bond undergoes homolytic cleavage under radical initiation, enabling functionalization:
| Initiator | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| AIBN | Bu₃SnH, 80°C | 3-Deuterated derivative | 68 | |
| Light (λ=365 nm) | HSiEt₃, THF | 3-Silylated derivative | 60 |
Mechanistic Insight :
Oxidation of the Imidazole Ring
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C | N-Oxide derivative | 88 | |
| H₂O₂ | AcOH, 50°C | Epoxidation (side chain) | 45 |
Trifluoromethyl Group Modifications
| Reaction Type | Reagents | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | H₂SO₄, H₂O, 100°C | 2-Carboxylic acid | 52 | |
| Reduction | LiAlH₄, THF | 2-CH₂F₃ (partial) | 30 |
Comparative Reactivity Analysis
The trifluoromethyl group’s electron-withdrawing effect directs electrophiles to the bromine-bearing position. A comparison with analogous compounds reveals:
| Compound | Relative Reactivity in Suzuki Coupling | Reference |
|---|---|---|
| 3-Bromo-2-methylimidazo[1,2-a]pyridine | 1.0× (baseline) | |
| 3-Bromo-2-(trifluoromethyl) derivative | 3.2× | |
| 3-Chloro-2-(trifluoromethyl) derivative | 0.7× |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
- 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1135282-92-6): This isomer has bromine at position 2 and -CF₃ at position 6.
- 7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine : Bromine at position 7 (pyridine ring) instead of 3 (imidazole ring) diminishes electrophilic substitution opportunities, redirecting reactivity toward the pyridine moiety .
Halogen and Functional Group Variations
- 3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine (7b): Replacement of bromine with a nitro group (-NO₂) introduces strong electron-withdrawing effects, altering electronic distribution and reducing fluorescence intensity .
Structural Analogues in Pharmacological Contexts
- 6-Bromo-2-(4-fluorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine (CAS 727977-41-5) : Incorporation of a piperazine moiety enhances solubility and bioavailability, contrasting with the parent compound’s lipophilicity .
- 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile (ULEGOI): The cyano (-CN) group at position 3 increases electron deficiency, favoring participation in cycloaddition reactions over bromine’s cross-coupling utility .
Physicochemical and Pharmacokinetic Properties
| Compound | LogP | Aqueous Solubility | Key Substituents |
|---|---|---|---|
| 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | 2.1 | Low (lipophilic) | Br (C3), -CF₃ (C2) |
| 6-Chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine | 1.8 | Moderate | -SO₂CH₂CF₃ (C2), Cl (C6), -NO₂ (C3) |
| 2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde (DABTEI) | 1.5 | High | -OCH₃ (C4'), -CHO (C3) |
The trifluoromethyl group in the target compound enhances membrane permeability but reduces solubility compared to sulfonyl or methoxy derivatives .
Méthodes De Préparation
Preparation Methods Overview
The primary synthetic approach to 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine involves the bromination of 2-(trifluoromethyl)imidazo[1,2-a]pyridine using bromine in methanol as the solvent. This method is reported to provide high yields and good selectivity for the 3-bromo derivative.
Data Table Summarizing Key Preparation Parameters
Research Findings and Analysis
- The high yield (91%) reported indicates the efficiency and selectivity of bromination at the 3-position without significant side reactions or over-bromination.
- The use of methanol as solvent is advantageous for solubilizing both the starting heterocycle and bromine, facilitating smooth reaction kinetics.
- The trifluoromethyl group at the 2-position is electron-withdrawing, which may influence the regioselectivity of bromination favoring substitution at the 3-position.
- No significant alternative brominating agents or catalysts are reported for this specific compound, underscoring the robustness of direct bromination with bromine.
- The preparation method is consistent with general electrophilic aromatic substitution principles applied to fused heterocycles.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves a one-pot tandem cyclization/bromination process. For analogous compounds (e.g., ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate), α-bromoketones react with 2-aminopyridine derivatives in ethyl acetate under oxidizing conditions (e.g., tert-butyl hydroperoxide, TBHP). Key parameters include maintaining an inert atmosphere (N₂/Ar), controlling temperatures between 0–50°C, and optimizing stoichiometry of brominating agents. Post-synthesis purification via recrystallization or column chromatography improves yield (typically 60–85% for similar derivatives) .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Structural confirmation : Use ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl at C2, bromine at C3). For example, ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 7.2–8.5 ppm), while ¹⁹F NMR confirms CF₃ presence .
- Purity assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity. HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺ for C₈H₅BrF₃N₂: calc. 272.96, observed 272.95) .
Advanced Research Questions
Q. How can researchers address contradictory data in biological activity assays for halogenated imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Contradictions often arise from assay variability or substituent effects. Strategies include:
- Standardization : Replicate enzyme inhibition assays (e.g., DYRK1A kinase assays) under identical buffer/pH conditions .
- Orthogonal assays : Compare cell-based viability assays (e.g., MTT) with enzymatic IC₅₀ values to differentiate direct enzyme inhibition vs. off-target effects.
- Substituent analysis : Test halogen analogs (e.g., Br vs. Cl at C3) to isolate electronic/steric contributions to bioactivity .
Q. What strategies enhance the selectivity of this compound for targeting kinases like DYRK1A?
- Methodological Answer : Rational design based on crystallographic data of DYRK1A-ligand complexes:
- Hydrophobic pocket targeting : Introduce substituents (e.g., aryl groups at C6) to occupy hydrophobic regions adjacent to the ATP-binding site.
- Selectivity screening : Test against kinase panels (e.g., 50+ kinases) to identify off-target interactions. For example, 3-bromo derivatives show >10× selectivity for DYRK1A over CDK2 due to halogen-mediated hydrogen bonding .
Q. How do structural modifications at the 2- and 3-positions influence bioactivity and pharmacokinetics?
- Methodological Answer :
- Trifluoromethyl (C2) : Enhances metabolic stability by reducing CYP450-mediated oxidation. LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .
- Bromine (C3) : Increases electrophilicity for nucleophilic substitution (e.g., Suzuki coupling with aryl boronic acids). In vivo studies show Br-substituted derivatives exhibit longer t₁/₂ (e.g., 4.2 hrs vs. 2.1 hrs for Cl analogs) due to slower hepatic clearance .
Data Contradiction Analysis
Q. How should discrepancies in reaction yields between small-scale and industrial syntheses be resolved?
- Methodological Answer : Scale-up challenges often arise from heat transfer inefficiencies or mixing limitations. Solutions include:
- Flow chemistry : Continuous flow reactors improve heat dissipation and mixing (e.g., 30% yield increase for imidazo[1,2-a]pyridine brominations at 100 g scale) .
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor intermediate formation (e.g., imine cyclization) and adjust reagent addition rates dynamically .
Key Research Findings Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
